Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
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Overview
Description
Preparation Methods
The synthesis of etiroxate involves the esterification of DL-α-methylthyroxine with ethyl alcohol. The reaction conditions typically include the use of an acid catalyst and heating to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is crystallized from ethanol, with a melting point of 156-157°C .
Chemical Reactions Analysis
Etiroxate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, altering its lipid-lowering properties.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Etiroxate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and the effects of iodine substitution on biological activity.
Mechanism of Action
Etiroxate exerts its effects by inhibiting the activity of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver . These enzymes are crucial in the biosynthesis of cholesterol and other lipids. By inhibiting these enzymes, etiroxate reduces the synthesis of cholesterol and triglycerides, leading to lower lipid levels in the blood .
Comparison with Similar Compounds
Etiroxate is unique compared to other lipid-lowering compounds due to its specific inhibition of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase. Similar compounds include:
Atorvastatin: A widely used statin that inhibits HMG-CoA reductase but does not affect cholesterol acyltransferase.
Simvastatin: Another statin with a similar mechanism to atorvastatin.
Fenofibrate: Lowers lipid levels by activating peroxisome proliferator-activated receptors (PPARs), a different mechanism from etiroxate.
Etiroxate’s dual inhibition of both cholesterol acyltransferase and HMG-CoA reductase makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
111451-17-3 |
---|---|
Molecular Formula |
C12H14O14 |
Molecular Weight |
382.23 g/mol |
IUPAC Name |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonyms |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origin of Product |
United States |
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